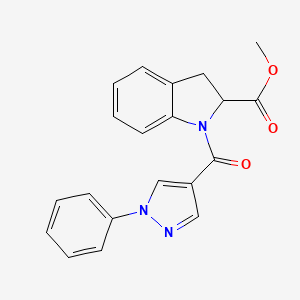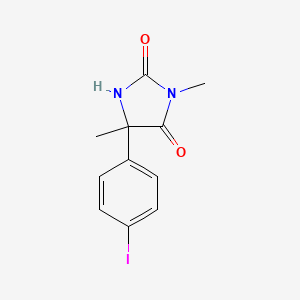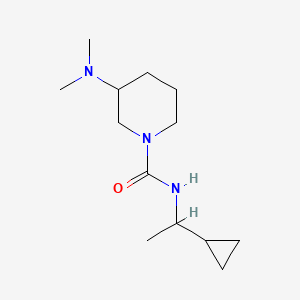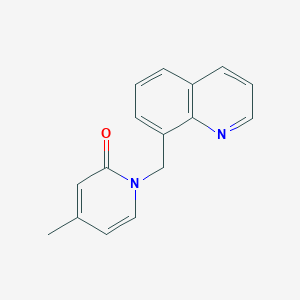![molecular formula C16H14FN3O B7554264 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one](/img/structure/B7554264.png)
1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one, also known as FMTP, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications.
Mécanisme D'action
The mechanism of action of 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one is not fully understood, but it is thought to involve the inhibition of various enzymes, including MAO-B and LDH. 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one may also have an effect on the activity of other enzymes and receptors in the body.
Biochemical and Physiological Effects
1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In addition to its inhibitory effects on MAO-B and LDH, 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one has been shown to have antioxidant and anti-inflammatory effects. 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one has also been shown to have an effect on the expression of various genes involved in cellular metabolism and signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one in lab experiments is its specificity for MAO-B and LDH inhibition. This allows researchers to study the effects of these enzymes on various physiological processes without the confounding effects of non-specific inhibitors. However, 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one may have off-target effects on other enzymes and receptors in the body, which could complicate the interpretation of experimental results.
Another limitation of using 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one in lab experiments is its relatively low solubility in water. This can make it difficult to prepare solutions of 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one at high concentrations, which may be necessary for certain experiments.
Orientations Futures
There are several future directions for research on 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one. One area of interest is in the development of 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one analogs with improved solubility and specificity for MAO-B and LDH inhibition. Another area of interest is in the study of the effects of 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one on other enzymes and receptors in the body, which could provide insight into its mechanism of action and potential therapeutic uses. Finally, the use of 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one in animal models of Parkinson's disease and depression could provide valuable information on its potential as a treatment for these conditions.
Méthodes De Synthèse
The synthesis of 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one involves the reaction of 3-fluorobenzyl bromide with pyrazole in the presence of potassium carbonate to form 1-(3-fluorophenyl)pyrazole. This compound is then reacted with 4-methyl-2-pyridone in the presence of cesium carbonate to form 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one. The yield of 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one is around 60%, and the purity can be increased through recrystallization.
Applications De Recherche Scientifique
1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one has been found to have potential use in various scientific research applications. One area of interest is in the field of neuroscience, where 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one has been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B). MAO-B is responsible for the breakdown of dopamine, a neurotransmitter involved in reward and motivation. Inhibition of MAO-B by 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one could lead to an increase in dopamine levels, which may have implications for the treatment of Parkinson's disease and depression.
Another area of interest is in the field of cancer research, where 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one has been shown to inhibit the growth of cancer cells in vitro. This effect may be due to the inhibition of the enzyme lactate dehydrogenase (LDH), which is involved in the metabolism of cancer cells.
Propriétés
IUPAC Name |
1-[[1-(3-fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-12-5-7-19(16(21)9-12)11-14-6-8-20(18-14)15-4-2-3-13(17)10-15/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRZXRMMHWJCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=C1)CC2=NN(C=C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide](/img/structure/B7554181.png)
![2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide](/img/structure/B7554192.png)
![2,2-Dimethyl-1-[3-(1,3-thiazolidine-3-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7554201.png)
![(3S)-2-[(2-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7554211.png)
![1-[4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B7554213.png)

![2-[(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7554224.png)

methyl}cyclopropanecarboxamide](/img/structure/B7554231.png)




